Batrachotoxinin A

Description

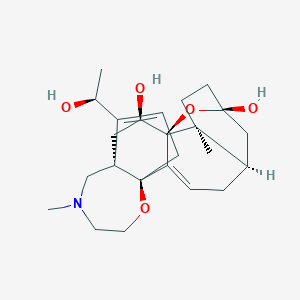

Structure

3D Structure

Properties

CAS No. |

19457-37-5 |

|---|---|

Molecular Formula |

C24 H35 N O5 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(1R,5R,6S,9R,11S,12R,14R)-22-[(1S)-1-hydroxyethyl]-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-diene-9,12-diol |

InChI |

InChI=1S/C24H35NO5/c1-15(26)17-6-7-23-18-5-4-16-12-22(28)9-8-20(16,2)24(18,30-22)19(27)13-21(17,23)14-25(3)10-11-29-23/h5-6,15-16,19,26-28H,4,7-14H2,1-3H3/t15-,16+,19+,20-,21-,22+,23-,24-/m0/s1 |

InChI Key |

ZKCSFQZJDZSMCH-IGLVISNFSA-N |

SMILES |

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O |

Isomeric SMILES |

C[C@@H](C1=CC[C@@]23[C@@]1(C[C@H]([C@@]45C2=CC[C@H]6[C@@]4(CC[C@](C6)(O5)O)C)O)CN(CCO3)C)O |

Canonical SMILES |

CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Batrachotoxinin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batrachotoxinin A, a potent steroidal alkaloid, is a key member of the batrachotoxin family of neurotoxins. Originally isolated from the skin of poison dart frogs of the genus Phyllobates, it exerts its powerful biological effects by irreversibly opening voltage-gated sodium channels in nerve and muscle cells. This disruption of ion channel function leads to paralysis and cardiac failure. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The guide details the historical context of its discovery, provides in-depth experimental protocols for its extraction and purification, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows through detailed diagrams.

Discovery and Historical Context

The discovery of the batrachotoxins dates back to the 1960s when John Daly and his colleagues began investigating the toxic secretions of poison dart frogs from the genus Phyllobates in western Colombia.[1] These frogs were known to be used by indigenous tribes to poison blowgun darts.[2] From the skin extracts of Phyllobates aurotaenia, four main toxic alkaloids were isolated: batrachotoxin, homobatrachotoxin, pseudobatrachotoxin, and this compound.[1][3] this compound was identified as a less potent derivative and a hydrolysis product of batrachotoxin.[4] The name "batrachotoxin" itself is derived from the Greek word "batrachos," meaning frog.[1]

Due to the extremely small quantities of these toxins obtainable from a single frog (around 50 µg of batrachotoxin per P. aurotaenia), initial structural studies were challenging.[1] A significant breakthrough came with the discovery that the frog species Phyllobates terribilis contained much larger quantities of the toxins, yielding about 1 mg per frog.[4] The structure of this compound was ultimately determined in 1968 by Tokuyama, Daly, and Witkop through X-ray diffraction analysis of a crystalline derivative, the O-p-bromobenzoate ester.[3] This structural elucidation was a crucial step in understanding the entire class of batrachotoxin alkaloids.

Experimental Protocols

Extraction of Batrachotoxins from Phyllobates Skin

The following protocol is a generalized procedure based on the original methods used for the extraction of batrachotoxins from the skin of poison dart frogs.[1]

Materials:

-

Skins from Phyllobates species (e.g., P. aurotaenia or P. terribilis)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Deionized water (H₂O)

-

0.1 N Hydrochloric acid (HCl)

-

1 N Ammonium hydroxide (NH₄OH)

-

Rotary evaporator

-

Separatory funnel

-

Centrifuge and centrifuge tubes

-

Glassware (beakers, flasks)

Procedure:

-

Methanolic Extraction: The frog skins are minced and extracted with methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: The concentrated extract is partitioned between chloroform and water. The batrachotoxins, being lipophilic, will preferentially move into the chloroform layer.

-

Acid-Base Extraction:

-

The chloroform layer containing the toxins is extracted with 0.1 N HCl. The basic alkaloids will be protonated and move into the acidic aqueous layer.

-

The aqueous layer is then basified with 1 N NH₄OH to a pH of approximately 9.

-

The basified aqueous solution is then re-extracted with chloroform. The deprotonated, neutral alkaloids will return to the chloroform layer.

-

-

Final Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a crude alkaloid mixture containing this compound.

Purification of this compound

The crude alkaloid mixture is then subjected to chromatographic techniques to isolate and purify this compound.

TLC is used to monitor the separation and to determine the appropriate solvent system for column chromatography.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Solvent System): A common solvent system for the separation of alkaloids is a mixture of chloroform and methanol. The optimal ratio needs to be determined empirically, but a starting point could be a 9:1 (v/v) mixture of chloroform:methanol.[5] For separating this compound from the more polar batrachotoxin, a less polar system might be more effective. Visualization of the spots can be achieved under UV light or by staining with a suitable reagent like Dragendorff's reagent.

Column chromatography is the primary method for the preparative isolation of this compound.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of chloroform and methanol is typically used. The separation begins with a less polar solvent (e.g., pure chloroform or a high chloroform/low methanol mixture) and the polarity is gradually increased by adding more methanol. This compound, being less polar than batrachotoxin, will elute from the column earlier.

-

Fraction Collection: Fractions of the eluate are collected and analyzed by TLC to identify those containing pure this compound.

-

Final Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical and Toxicological Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LD₅₀ (mouse, subcutaneous) |

| This compound | C₂₄H₃₅NO₅ | 417.54 | ~1000 µg/kg[3] |

| Batrachotoxin | C₃₁H₄₂N₂O₆ | 538.68 | 2 µg/kg[3] |

Table 2: Spectroscopic Data for this compound (Predicted and/or Reported in Literature)

| Spectroscopic Technique | Key Observations |

| ¹H NMR (CDCl₃) | Data not available in a complete, tabulated format in the initial search results. Further literature search is required to populate this section with specific chemical shifts and coupling constants. |

| ¹³C NMR (CDCl₃) | Data not available in a complete, tabulated format in the initial search results. Further literature search is required to populate this section with specific chemical shifts. |

| Mass Spectrometry (EI-MS) | A representative mass spectrum with detailed fragmentation analysis is not readily available. The molecular ion peak would be expected at m/z 417. Common fragmentation patterns for steroidal alkaloids would involve cleavage of the side chains and ring systems. |

| X-ray Crystallography | The structure of this compound O-p-bromobenzoate has been determined. The Cambridge Structural Database (CSD) entry is BATTOX10.[6][7] Access to the CIF file would provide detailed bond lengths, angles, and crystal packing information. |

Mandatory Visualizations

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced neurotoxicity.

Concluding Remarks

This compound remains a molecule of significant interest due to its potent and specific mode of action on voltage-gated sodium channels. The initial discovery and isolation of this complex steroidal alkaloid were landmark achievements in the field of natural product chemistry. While the foundational methods for its extraction and purification have been established, there is still a need for more detailed and optimized protocols, particularly with modern chromatographic techniques. Furthermore, the complete and publicly available spectroscopic dataset for this compound would be a valuable resource for the scientific community for characterization and synthesis efforts. The continued study of this compound and its interaction with sodium channels will undoubtedly provide further insights into the fundamental mechanisms of nerve and muscle function and may offer templates for the development of novel therapeutic agents.

References

- 1. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate. | Semantic Scholar [semanticscholar.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. column-chromatography.com [column-chromatography.com]

- 6. File:Batrachotoxin-skeleton-based-on-xtal-3D-st.png - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 7. File:Batrachotoxin-based-on-xtal-3D-bs.png - Wikimedia Commons [commons.wikimedia.org]

The Dietary Sequestration of Batrachotoxinin A in Poison Dart Frogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Batrachotoxinin A, a potent steroidal alkaloid, found in poison dart frogs of the genus Phyllobates. The guide focuses on the dietary origin of this neurotoxin, detailing the ecological chain of its sequestration and presenting key quantitative data. Methodologies for extraction and analysis are outlined, and the underlying biochemical pathways are visualized to support advanced research and drug development endeavors.

Introduction: The Exogenous Origin of a Potent Neurotoxin

Batrachotoxin (BTX) and its derivatives, including this compound (BTX-A), are among the most potent naturally occurring neurotoxins.[1] Found in the skin secretions of a select few genera of poison dart frogs, these alkaloids are not synthesized by the frogs themselves.[2] Decades of research have substantiated the "dietary hypothesis," which posits that these frogs acquire the toxins through the consumption of specific arthropods.[3] This is evidenced by the fact that captive-bred Phyllobates frogs, raised on a diet devoid of these arthropods, do not develop the toxic skin secretions characteristic of their wild counterparts.[4] The primary dietary sources are believed to be beetles of the family Melyridae.[2][3] While direct evidence in the Americas is still forthcoming, studies on toxic birds in New Guinea that consume Choresine beetles (Melyridae) containing batrachotoxins provide a strong model for the trophic transfer of these alkaloids.[2]

This compound is a less toxic analog of batrachotoxin, yet it is a crucial component of the toxic cocktail found in these frogs and a subject of significant interest for its unique interaction with voltage-gated sodium channels.[1] Understanding the natural sources and sequestration of this compound is paramount for ecological studies, toxicological research, and the development of novel therapeutics.

Quantitative Analysis of Batrachotoxin and its Analogs

The concentration of batrachotoxins varies significantly among different species of Phyllobates frogs and their presumed dietary sources. The following tables summarize the available quantitative data from published research.

Table 1: Batrachotoxin Content in Phyllobates Species

| Frog Species | Batrachotoxin (BTX) Content per Individual | Homobatrachotoxin (h-BTX) Content per Individual | Reference(s) |

| Phyllobates terribilis | ~1000 µg | Present, typically lower than BTX | [5] |

| Phyllobates aurotaenia | ~50 µg | Present, typically lower than BTX | [5] |

| Phyllobates bicolor | Levels comparable to P. aurotaenia | Present, typically lower than BTX | [2] |

Table 2: Batrachotoxin Content in Melyridae Beetles

| Beetle Species | Batrachotoxin (BTX) Content per Individual | Homobatrachotoxin (h-BTX) Content per Individual | This compound (BTX-A) Presence | Reference(s) |

| Choresine semiopaca | ~1.8 µg | Scarcely detectable or absent | Present | [2] |

| Choresine pulchra | Variable | Scarcely detectable or absent | Present | [2] |

| Choresine rugiceps | Variable | Scarcely detectable or absent | Present | [2] |

Experimental Protocols

The isolation and analysis of batrachotoxins from natural sources require meticulous and specialized procedures due to the high toxicity and low abundance of the compounds. The following are generalized protocols based on methodologies described in the scientific literature.

Extraction of Batrachotoxins from Frog Skin

This protocol is adapted from methods used in the initial isolation of batrachotoxins.

-

Sample Collection: Skin samples are obtained from sacrificed specimens or non-lethally via methods like mild electrical stimulation using a Transcutaneous Amphibian Stimulator (TAS) to induce secretion.[5][6]

-

Homogenization and Extraction: The skin tissue is homogenized in methanol. The methanolic extract is then concentrated under low pressure.[5]

-

Solvent Partitioning: The concentrated extract is partitioned between chloroform and water. The batrachotoxins, being lipophilic, will preferentially move to the chloroform layer.[5]

-

Acid-Base Extraction: The basic alkaloids in the chloroform layer are extracted into a 0.1 N HCl solution.[5]

-

Basification and Re-extraction: The acidic aqueous extract is then basified using 1N NH₄OH, and the batrachotoxins are re-extracted into chloroform.[5]

-

Purification: The final chloroform extract can be further purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like batrachotoxins.

-

Sample Preparation: The purified extract from the above protocol is dried and reconstituted in a suitable solvent (e.g., dichloromethane).[8] Derivatization may be employed to increase the volatility of the analytes.

-

GC Separation:

-

Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), is typically used.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]

-

Injector: Splitless injection is often used for trace analysis. Inlet temperature is set high (e.g., 300 °C) to ensure volatilization.[9]

-

Oven Program: A temperature gradient is employed to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp up to a high temperature (e.g., 320 °C).[9]

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.[9]

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.[9]

-

Detection Mode: The mass spectrometer is operated in scan mode to acquire full mass spectra for compound identification, or in selected ion monitoring (SIM) mode for targeted quantification to increase sensitivity.[9]

-

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity for the analysis of complex mixtures and is well-suited for batrachotoxins.

-

Sample Preparation: Plasma or tissue extracts are prepared, often involving protein precipitation followed by liquid-liquid extraction with solvents like acetonitrile and methanol.[10]

-

UPLC Separation:

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Analyzer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[11]

-

MRM Transitions: Specific precursor-to-product ion transitions for each batrachotoxin analog are monitored for unambiguous identification and quantification.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound.

Proposed Biosynthetic Pathway of Batrachotoxins

Caption: Hypothetical trophic transfer and sequestration of batrachotoxins.

Experimental Workflow for Batrachotoxin Analysis

Caption: General experimental workflow for batrachotoxin analysis.

Batrachotoxin Signaling Pathway

Caption: Mechanism of action of batrachotoxin on voltage-gated sodium channels.

Conclusion

The presence of this compound in poison dart frogs is a fascinating example of chemical ecology, where a complex and highly toxic molecule is sequestered from a dietary source. The Melyridae beetles stand as the most probable origin of these alkaloids, highlighting a unique predator-prey relationship where the predator co-opts the chemical defenses of its prey. For researchers in toxicology and drug development, the intricate interaction of batrachotoxins with voltage-gated sodium channels offers a valuable tool for studying ion channel function and a potential scaffold for the design of novel therapeutic agents. The methodologies and data presented in this guide provide a foundation for further investigation into this captivating area of natural product chemistry and pharmacology.

References

- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Melyrid beetles (Choresine): a putative source for the batrachotoxin alkaloids found in poison-dart frogs and toxic passerine birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levels of batrachotoxin and lack of sensitivity to its action in poison-dart frogs (Phyllobates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Batrachotoxin [people.wou.edu]

- 6. collected.jcu.edu [collected.jcu.edu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. mdpi.com [mdpi.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of batrachotoxin and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]

Batrachotoxinin A: A Comprehensive Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batrachotoxinin A (BTX-A), the parent compound of the potent neurotoxin Batrachotoxin (BTX), is a steroidal alkaloid that profoundly modulates the function of voltage-gated sodium channels (NaVs). By binding to the neurotoxin receptor site 2 within the inner pore of the channel, BTX-A induces a unique set of allosteric modifications, leading to persistent channel activation. This guide provides an in-depth technical overview of the mechanism of action of BTX-A, summarizing key quantitative data, detailing experimental protocols used for its characterization, and illustrating the associated molecular interactions and experimental workflows.

Introduction

Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][2] Their precise regulation is critical for normal physiological function. Batrachotoxin, isolated from the poison dart frog Phyllobates, and its derivatives like this compound, are invaluable pharmacological tools for probing the structure and function of these channels.[3] BTX-A acts as a potent NaV agonist, causing a hyperpolarizing shift in the voltage-dependence of activation, inhibiting both fast and slow inactivation, and altering ion selectivity and conductance.[2][3][4] These effects stem from its binding to a specific site within the channel's inner pore, a region also targeted by local anesthetics and other antiarrhythmic drugs.[3][5] Understanding the molecular details of BTX-A's interaction with NaV channels provides critical insights for the rational design of novel therapeutics targeting these channels.

Molecular Mechanism of Action

Binding Site and Allosteric Modulation

BTX-A and its analogs bind to neurotoxin receptor site 2, located within the inner pore of the sodium channel.[2][3][6] This binding is allosterically modulated by other neurotoxins and drugs that bind to distinct receptor sites. For instance, the binding of polypeptide scorpion toxins and sea anemone toxins to their receptor sites can enhance the binding of BTX-A derivatives by 10- to 20-fold.[7] Conversely, local anesthetics, which also bind within the inner pore, allosterically inhibit BTX-A binding.[5][8]

Recent cryogenic electron microscopy (cryo-EM) studies have revealed that two molecules of BTX can simultaneously bind to two homologous but nonidentical receptor sites at the interface between Domains I and IV, and Domains III and IV of the cardiac sodium channel.[9] This dual-receptor occupancy stabilizes an open conformation of the channel pore.[9] The binding of BTX-A is state-dependent, showing a higher affinity for the open state of the channel.[6][10]

Effects on Sodium Channel Gating

The binding of BTX-A induces several profound changes in the gating properties of voltage-gated sodium channels:

-

Persistent Activation: BTX-A causes a dramatic hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than usual.[3][4] This shift can be as large as -45 mV.[3]

-

Inhibition of Inactivation: BTX-A effectively removes both fast and slow inactivation processes, leading to a persistent sodium current.[1][3][11][12] This prevents the channel from entering a non-conducting, inactivated state, even during prolonged depolarization.[1]

-

Altered Ion Selectivity and Conductance: The binding of BTX-A can also reduce the single-channel conductance and decrease the selectivity of the channel for sodium ions.[2][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of this compound and its derivatives with voltage-gated sodium channels.

Table 1: Binding Affinity of Batrachotoxin Derivatives to Sodium Channels

| Compound | Preparation | Conditions | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| [3H]this compound 20-α-benzoate | Rat brain synaptosomes | + 1 µM scorpion toxin | 82 | 2.1 ± 0.2 | [7] |

| [3H]this compound 20-α-benzoate | Mouse cerebral cortex homogenates | - | 700 | 0.09 (pmol/g wet weight) | [14] |

| [3H]this compound 20-α-benzoate | Guinea pig cerebral cortex vesicles | + scorpion venom | 13 - 56 | 0.8 - 2.2 | [8] |

| [3H]this compound 20-α-benzoate | tsA-201 cells expressing rNaV1.2a | + 100 nM PbTx-1, 10 µM RU51049 | 0.84 | 0.094 (with β1 subunit) | [5] |

| Batrachotoxin | - | Blocks [3H]BTX-B binding | 0.05 (µM, Ki) | - | [7] |

| Veratridine | - | Blocks [3H]BTX-B binding | 7 (µM, Ki) | - | [7] |

| Aconitine | - | Blocks [3H]BTX-B binding | 1.2 (µM, Ki) | - | [7] |

Table 2: Effects of Batrachotoxin on Sodium Channel Gating Properties

| Channel Type | Parameter | Control | + Batrachotoxin | Change | Reference |

| rNaV1.4 | V1/2 of activation | - | - | -45 mV | [3][4] |

| hNaV1.5 | V1/2 of activation | - | - | Significant hyperpolarizing shift | [11] |

| Mutant F1236G (rNaV1.4) | V1/2 of activation | - | - | -10.1 mV | [15] |

| Mutant F1236G (rNaV1.4) | V1/2 of fast inactivation | - | - | -7.5 mV | [15] |

| GH3 cells | Na+ channel activation threshold | - | - | ~ -40 mV | [16] |

| Neuroblastoma cells | Peak conductance-voltage curve | - | - | ~ -50 mV | [12] |

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and the density of binding sites (Bmax) for radiolabeled ligands like [3H]this compound 20-α-benzoate ([3H]BTX-B).

-

Preparation of Membranes: Synaptosomes or cell membranes expressing the sodium channel of interest are prepared by homogenization and differential centrifugation.

-

Binding Reaction: Membranes are incubated with varying concentrations of [3H]BTX-B in a suitable buffer. The incubation is often performed in the presence of an allosteric modulator like scorpion toxin to enhance binding.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed to remove unbound ligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled BTX) from total binding. Scatchard analysis is then used to determine Kd and Bmax.[7]

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through sodium channels in the membrane of a single cell, enabling the characterization of the effects of BTX-A on channel gating.

-

Cell Preparation: Cells expressing the sodium channel subtype of interest (e.g., Xenopus oocytes, HEK293 cells, or neurons) are cultured on glass coverslips.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane. A giga-ohm seal is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the whole cell.

-

Voltage Protocols: The membrane potential is clamped at a holding potential (e.g., -100 mV). A series of voltage steps are then applied to elicit sodium currents. To study activation, depolarizing steps of increasing magnitude are applied. To study inactivation, a two-pulse protocol is used where a conditioning prepulse to various potentials is followed by a test pulse to a fixed potential.

-

Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized. The current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and the kinetics of the currents are analyzed using specialized software.

Site-Directed Mutagenesis

This method is employed to identify specific amino acid residues within the sodium channel that are critical for BTX-A binding and action.

-

Mutant Channel Construction: The cDNA encoding the sodium channel α-subunit is used as a template. Specific codons are altered using PCR-based methods to substitute desired amino acids at specific positions.

-

Expression of Mutant Channels: The mutated cDNA is then expressed in a suitable system, such as Xenopus oocytes or mammalian cell lines.

-

Functional Characterization: The functional properties of the mutant channels are then assessed using whole-cell voltage-clamp recording and/or radioligand binding assays to determine the impact of the mutation on BTX-A sensitivity and binding.[10][15]

Visualizations

Signaling Pathway of this compound Action

References

- 1. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

- 7. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]

- 10. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]

- 12. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Irreversible block of cardiac mutant Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inactivation of batrachotoxin-modified Na+ channels in GH3 cells. Characterization and pharmacological modification - PMC [pmc.ncbi.nlm.nih.gov]

Early Pharmacological Studies of Batrachotoxinin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batrachotoxinin A (BTX-A) is the less potent, semi-synthetic derivative of batrachotoxin (BTX), one of the most potent naturally occurring non-peptide neurotoxins.[1][2] Early investigations into the pharmacology of batrachotoxins, primarily conducted from the 1960s through the 1980s, were pivotal in elucidating the fundamental mechanisms of voltage-gated sodium channels. This technical guide provides an in-depth overview of the seminal pharmacological studies on this compound, with a focus on its mechanism of action, quantitative physiological effects, and the experimental protocols employed in these foundational discoveries.

Core Mechanism of Action

Early research established that this compound, like its parent compound, exerts its effects by acting on voltage-gated sodium channels.[1] However, its potency is significantly lower.[1][2] The primary mechanism involves the irreversible opening of these channels, leading to a persistent influx of sodium ions and consequent membrane depolarization.[1] This action disrupts the normal generation and propagation of action potentials in excitable tissues such as nerve and muscle cells.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early pharmacological studies on this compound and related compounds.

Table 1: Comparative Toxicity of Batrachotoxin and its Derivatives

| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |

| Batrachotoxin | Mouse | Intravenous | 2-3 µg/kg | [1] |

| This compound | Mouse | Not Specified | 1000 µg/kg (1 mg/kg) | [1][2][3] |

| Homobatrachotoxin | Mouse | Not Specified | 3 µg/kg | [3] |

Table 2: Electrophysiological Effects of Batrachotoxin Analogs on Rat Phrenic Nerve-Diaphragm Muscle

| Compound | Concentration for 50% Depolarization in 1 hour | Effect on Muscle Twitch | Reference(s) |

| Batrachotoxin | 4.5 x 10⁻⁹ M | Blockade | |

| Homobatrachotoxin | 18 x 10⁻⁹ M | Blockade | |

| This compound | Did not cause >10-15% depolarization | Potentiation |

Table 3: Binding Affinity of Batrachotoxin Analogs to Sodium Channels

| Ligand | Preparation | Allosteric Modulator | K_d (Dissociation Constant) | Reference(s) |

| [³H]this compound 20-α-benzoate | Rat brain synaptosomes | Scorpion Toxin (1 µM) | 82 nM | [4] |

| Batrachotoxin | Rat brain synaptosomes | Scorpion Toxin | 0.05 µM | [4] |

| [³H]Batrachotoxinin-A N-methylanthranilate | Not Specified | Scorpion Toxin | 180 nM | [5] |

Key Experimental Protocols

Rat Phrenic Nerve-Diaphragm Preparation

This ex vivo preparation was instrumental in studying the effects of this compound on neuromuscular transmission.

Methodology:

-

Animal Euthanasia and Dissection: Adult rats were euthanized and bled out. The thorax was opened, and the diaphragm with the phrenic nerve attached was carefully dissected.[6]

-

Mounting: The preparation was mounted in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

-

Stimulation: The phrenic nerve was stimulated with supramaximal square-wave pulses to elicit muscle contractions.

-

Recording: Muscle contractions were recorded isometrically using a force-displacement transducer.

-

Drug Application: this compound and other compounds were added to the bath solution at known concentrations to observe their effects on nerve-stimulated muscle contraction.

Voltage Clamp Studies on Squid Giant Axon

The large size of the squid giant axon made it an ideal model for early, detailed electrophysiological investigations.

Methodology:

-

Axon Preparation: Giant axons were dissected from the squid mantle.

-

Internal Perfusion: The axoplasm was extruded and replaced with an artificial internal solution, allowing for control of the intracellular ionic environment.

-

Voltage Clamp Setup: A two-electrode voltage clamp configuration was typically used. One intracellular electrode measured the membrane potential, while the other injected current to clamp the voltage at a desired level.[7]

-

Data Acquisition: The current required to maintain the clamped voltage was measured, providing a direct assessment of ion flow across the membrane.

-

Toxin Application: Batrachotoxin or its analogs were applied either externally to the bathing solution or internally via the perfusion fluid.[8][9][10]

Radioligand Binding Assay with [³H]this compound 20-α-benzoate

This assay allowed for the direct measurement of the binding of batrachotoxin derivatives to their receptor site on the sodium channel.

Methodology:

-

Synaptosome Preparation: Crude synaptosomal preparations were obtained from rat brain tissue through a series of homogenization and centrifugation steps.[4][11]

-

Incubation: Synaptosomes were incubated with [³H]this compound 20-α-benzoate in the presence and absence of an allosteric modulator like scorpion toxin (which enhances binding) and various concentrations of unlabeled competing ligands.[4]

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters. The filters trapped the synaptosomes with the bound radioligand, while the unbound ligand passed through.

-

Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Data Analysis: Specific binding was calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. Scatchard analysis was then used to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).[4]

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay with [³H]this compound benzoate.

Logical Relationship of Batrachotoxin Derivatives and Potency

Caption: Structure-activity relationship of key batrachotoxin derivatives.

References

- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Binding of this compound 20-alpha-benzoate to a receptor site associated with sodium channels in synaptic nerve ending particles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Batrachotoxinin-A N-methylanthranilate, a new fluorescent ligand for voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage Clamp Protocol (Theory) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Batrachotoxin on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. [3H]this compound 20-alpha-benzoate binding to sodium channels in rat brain: characterization and pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: Elucidating the Natural Biosynthesis of Batrachotoxinin A

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Batrachotoxinin A, the core steroidal alkaloid of the exceedingly potent neurotoxin batrachotoxin, has been a subject of intense scientific scrutiny for decades. Its unique mode of action as a potent agonist of voltage-gated sodium channels makes it an invaluable tool in neuroscience and a compelling, albeit challenging, scaffold for drug development. While organic chemists have achieved remarkable success in the total synthesis of this compound and its congeners, its natural biosynthetic pathway remains one of the significant unanswered questions in chemical ecology. This technical guide synthesizes the current state of knowledge, highlighting a critical gap: the complete absence of data on the enzymatic steps, genetic underpinnings, and precursor molecules involved in its in vivo creation. Current evidence strongly indicates that the toxin is not produced by the organisms most famously associated with it, but is instead sequestered from a dietary source, the original producer of which is yet to be definitively identified.

The Core Enigma: A Biosynthetic Pathway Lost in the Food Web

The search for this dietary source has led researchers from the rainforests of Colombia to the islands of New Guinea. In 2004, a pivotal discovery was made: Melyrid beetles of the genus Choresine, native to New Guinea, were found to contain significant quantities of batrachotoxins.[1][4] These beetles are also found in Colombia, the native habitat of Phyllobates frogs, making them the most likely source of the toxins in the frogs' diet.[4] This discovery extended to the toxic passerine birds of New Guinea (Pitohui and Ifrita), which also harbor batrachotoxins and are believed to acquire them from consuming these same beetles.[6]

However, this finding merely shifts the mystery one step down the food chain. It is currently unknown whether the Choresine beetles synthesize the complex steroidal alkaloid themselves or if they, too, sequester it from their own food source, such as plants or other arthropods.[4] The de novo synthesis of such a complex steroid by a beetle would be highly unusual, leaving the ultimate origin of this compound an open and intriguing question in natural product chemistry.[4]

State of the Science: Sequestration and Resistance, Not Synthesis

Given the dietary origin, research on Phyllobates frogs has centered on two primary areas: the mechanism of toxin sequestration and the evolution of target-site insensitivity.

-

Sequestration: Poison frogs possess specialized systems for absorbing dietary alkaloids from the gut and transporting them to granular glands in the skin for storage, a process known as sequestration.[7] This active uptake allows them to accumulate and concentrate toxins from their prey.

-

Toxin Resistance: To avoid self-intoxication, these frogs have evolved modifications in their own voltage-gated sodium channels, the very targets of batrachotoxin.[1][8] Specific amino acid substitutions in the toxin-binding site of the channel protein confer a high degree of resistance, allowing the frogs to carry lethal doses of the toxin without succumbing to its effects.[8][9] Some studies also propose the existence of "toxin sponge" proteins that may bind and sequester the toxins, preventing them from reaching their targets.[7][10]

The extensive research into these areas of sequestration and resistance stands in stark contrast to the complete lack of information on biosynthesis. There are no published studies identifying precursor molecules, biosynthetic enzymes, or the genes responsible for producing this compound in any organism.

Contrasting Natural Origin with Laboratory Synthesis

While the natural biosynthetic pathway is unknown, the chemical synthesis of this compound and batrachotoxin in the laboratory is a well-documented field, showcasing the prowess of modern organic chemistry. Multiple research groups have reported successful total syntheses of these complex molecules.[11][12][13] These synthetic routes are multi-step, intricate processes often involving innovative chemical reactions and strategies to construct the molecule's complex, highly oxidized steroidal skeleton and unique oxazepane ring.[11][12] However, these laboratory syntheses do not and cannot replicate the enzymatic, genetically encoded pathway that occurs in nature.

Data and Protocols: The Information Void

A central requirement of this technical guide was to present quantitative data and detailed experimental protocols related to the biosynthesis of this compound. Due to the fact that the pathway has not been discovered, there is no such data to report.

-

Quantitative Data: There are no published measurements of precursor incorporation rates, enzyme kinetic parameters (k_cat, K_M), or metabolic flux for any step in the natural biosynthetic pathway.

-

Experimental Protocols: Methodologies for identifying and characterizing biosynthetic enzymes, such as protein purification, enzyme assays, or gene knockout experiments, have not been applied because no candidate enzymes or genes have been identified.

Visualizing the Hypothesized Toxin Flow

Although a diagram of the biosynthetic pathway cannot be created, the following visualization illustrates the current hypothesis for the flow of batrachotoxins through the ecosystem, from their unknown origin to their sequestration by poison frogs.

Caption: Hypothesized ecological flow of batrachotoxins.

Conclusion and Future Directions

The biosynthesis of this compound is a classic "black box" problem in natural product science. The journey of this potent neurotoxin from its ultimate natural source to its storage in the skin of a poison dart frog involves a complex ecological web that is only partially understood. While the dietary link between Choresine beetles and Phyllobates frogs is a significant piece of the puzzle, the fundamental question of where and how the molecule is first assembled remains unanswered.

Future research must focus on the Choresine beetles. Key research avenues include:

-

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Choresine beetles to search for gene clusters encoding for steroid-modifying enzymes (e.g., P450 monooxygenases, dehydrogenases, transferases) that could constitute a biosynthetic pathway.

-

Metabolomic Studies: Analyzing the metabolome of the beetles and their potential food sources to identify possible precursor molecules that may be modified into the final batrachotoxin structure.

-

Isotopic Labeling Studies: If the beetles can be raised in a controlled environment, feeding experiments with isotopically labeled potential precursors (e.g., cholesterol, plant sterols) could definitively determine if they synthesize the toxin de novo or biotransform a dietary precursor.

Unraveling the complete biosynthetic pathway of this compound will not only solve a long-standing ecological mystery but could also provide novel enzymes and biocatalytic strategies for the synthesis of complex steroids, offering significant value to the fields of synthetic biology and drug development. Until then, the natural origin of this formidable toxin remains hidden, locked away in the intricate chemistry of the rainforest ecosystem.

References

- 1. Batrachotoxin [people.wou.edu]

- 2. Batrachotoxin [bionity.com]

- 3. animalsaroundtheglobe.com [animalsaroundtheglobe.com]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Single rat muscle Na+ channel mutation confers batrachotoxin autoresistance found in poison-dart frog Phyllobates terribilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that toxin resistance in poison birds and frogs is not rooted in sodium channel mutations and may rely on “toxin sponge” proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 12. The Du Bois Synthesis of Batrachotoxin [organic-chemistry.org]

- 13. The Inoue Synthesis of Batrachotoxin [organic-chemistry.org]

Spectroscopic Blueprint of Batrachotoxinin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Batrachotoxinin A, a potent steroidal alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a comprehensive resource for the identification and characterization of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the intricate molecular structure of natural products. For this compound, both ¹H and ¹³C NMR data provide a detailed map of its chemical environment.

Experimental Protocol: NMR

High-resolution NMR spectra of synthetic (±)-Batrachotoxinin A were acquired on a Bruker AVANCE III 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H NMR and δ 77.16 for ¹³C NMR). Standard pulse sequences were utilized for the acquisition of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra to enable complete assignment of the proton and carbon signals.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals a complex pattern of signals characteristic of its steroidal framework and unique functional groups. The following table summarizes the assigned chemical shifts and coupling constants.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | 1.62 | m | |

| H-1b | 1.48 | m | |

| H-2a | 1.85 | m | |

| H-2b | 1.73 | m | |

| H-4 | 5.35 | s | |

| H-6a | 2.15 | m | |

| H-6b | 2.05 | m | |

| H-7 | 5.89 | d | 6.0 |

| H-11 | 4.12 | br s | |

| H-12a | 2.01 | m | |

| H-12b | 1.91 | m | |

| H-15a | 2.23 | m | |

| H-15b | 1.58 | m | |

| H-16 | 4.81 | d | 7.5 |

| H-17 | 2.55 | m | |

| H-18a | 3.05 | d | 12.0 |

| H-18b | 2.95 | d | 12.0 |

| H-20 | 4.35 | q | 6.5 |

| H-21 | 1.35 | d | 6.5 |

| 3-OH | 3.55 | s | |

| 11-OH | 2.88 | d | 4.0 |

| 20-OH | 1.95 | d | 5.0 |

| N-CH₃ | 2.45 | s |

¹³C NMR Data

The ¹³C NMR spectrum provides a count of the carbon atoms and information about their chemical environment. The data presented below is a comparison between the ¹³C NMR shifts of natural and synthetic this compound, demonstrating the successful synthesis and structural confirmation of the molecule.

| Carbon | Natural BTX-A (25 MHz, CDCl₃) δ, ppm | Synthetic BTX-A (125 MHz, CDCl₃) δ, ppm |

| 1 | 30.8 | 30.6 |

| 2 | 32.0 | 32.0 |

| 3 | 95.6 | 95.7 |

| 4 | 40.1 | 40.3 |

| 5 | 36.5 | 36.4 |

| 6 | 32.7 | 32.6 |

| 7 | 124.6 | 124.8 |

| 8 | 137.9 | 138.1 |

| 9 | 89.9 | 90.1 |

| 10 | 49.5 | 49.6 |

| 11 | 70.1 | 70.2 |

| 12 | 40.5 | 40.6 |

| 13 | 48.9 | 49.0 |

| 14 | 85.1 | 85.2 |

| 15 | 34.5 | 34.6 |

| 16 | 82.3 | 82.4 |

| 17 | 62.1 | 62.2 |

| 18 | 58.9 | 59.0 |

| 20 | 68.7 | 68.8 |

| 21 | 23.5 | 23.6 |

| N-CH₃ | 42.8 | 42.9 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for the unambiguous identification of complex molecules like this compound.

Experimental Protocol: MS

High-resolution mass spectra were obtained on a Bruker Daltonics Apex IV 7T Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a mixture of methanol and water with 0.1% formic acid and introduced into the ESI source via a syringe pump. The instrument was calibrated using a standard solution of sodium trifluoroacetate. Data was acquired and processed using Bruker Daltonics DataAnalysis software.

Mass Spectrometry Data

The high-resolution mass spectrum of synthetic (±)-Batrachotoxinin A showed a prominent protonated molecular ion peak.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 432.2744 | 432.2741 |

The excellent agreement between the calculated and observed mass-to-charge ratios confirms the elemental composition of this compound as C₂₄H₃₇NO₅.

Visualizations

To further clarify the experimental processes and structural relationships, the following diagrams have been generated using the DOT language.

Batrachotoxinin A as a Precursor to Batrachotoxin: A Technical Guide

Introduction

Batrachotoxin (BTX) is an exceptionally potent steroidal neurotoxin and cardiotoxin, recognized as one of the most powerful alkaloids known.[1][2] It is famously found in the skin secretions of certain species of poison-dart frogs (genus Phyllobates), as well as in some birds and beetles.[1][3] The name itself is derived from the Greek word "bátrachos," meaning frog.[1] The toxin exerts its effect by irreversibly binding to and opening voltage-gated sodium channels (NaV) in nerve and muscle cells, leading to a persistent influx of Na+ ions.[1][3][4] This action disrupts the transmission of electrical signals, causing paralysis, cardiac arrhythmias, and ultimately, death.[1][3][5]

Batrachotoxinin A (BTX-A) is the core steroidal structure of batrachotoxin.[6] It is a less potent derivative but serves as the direct chemical precursor for the synthesis of batrachotoxin and its analogs.[1][7] The structural relationship was confirmed in early studies where batrachotoxin was hydrolyzed to yield this compound.[1][6] The total synthesis of this compound, first achieved by Kishi and coworkers in a racemic form and later in an enantioselective manner by others, has been a significant milestone in organic chemistry.[1][7][8] This achievement allows for the semi-synthesis of batrachotoxin, providing a crucial alternative to its challenging and ethically fraught extraction from endangered natural sources.[7][9]

This guide provides an in-depth technical overview of this compound's role as a precursor to Batrachotoxin, focusing on their chemical properties, synthesis, mechanism of action, and relevant experimental methodologies for a scientific audience.

Chemical and Toxicological Properties

Batrachotoxin is structurally distinguished from its precursor, this compound, by the presence of a 2,4-dimethylpyrrole-3-carboxylate ester group at the C-20α position.[1][3] This single moiety dramatically increases the molecule's toxicity by several orders of magnitude.

| Property | This compound | Batrachotoxin |

| Molecular Formula | C₂₄H₃₅NO₅[6] | C₃₁H₄₂N₂O₆[10] |

| Molecular Weight | 417.5 g/mol [6] | 538.7 g/mol [5] |

| Toxicity (LD₅₀, s.c. in mice) | 1000 µg/kg[1] | 2-3 µg/kg[1][2] |

| CAS Registry Number | 19457-37-5[6] | 23509-16-2[10] |

Synthesis of Batrachotoxin from this compound

The conversion of this compound to Batrachotoxin is a direct esterification reaction. This semi-synthesis is a critical step for researchers studying the structure-activity relationship of the toxin and for producing analogs to investigate the function of voltage-gated sodium channels.[7]

The following is a representative protocol for the esterification of this compound to form Batrachotoxin, based on established chemical principles. This process should only be undertaken by qualified professionals in a controlled laboratory setting due to the extreme toxicity of the final product.

-

Preparation of the Acylating Agent: The 2,4-dimethylpyrrole-3-carboxylic acid must first be converted to a more reactive acylating agent, such as an acyl chloride or activated ester. To form the acyl chloride, the carboxylic acid can be treated with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert, anhydrous solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The reaction is typically run at 0°C to room temperature until the conversion is complete. The solvent and excess reagent are then removed under vacuum.

-

Esterification Reaction:

-

Dissolve this compound in an anhydrous, non-protic solvent such as pyridine or dichloromethane. The use of a basic solvent like pyridine can also serve as a catalyst and acid scavenger.

-

Add the freshly prepared 2,4-dimethylpyrrole-3-carbonyl chloride to the solution containing this compound. The reaction is typically performed at a controlled temperature (e.g., 0°C to room temperature).

-

A non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), is often added in catalytic amounts to accelerate the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[6]

-

-

Workup and Purification:

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified using column chromatography on silica gel to yield pure Batrachotoxin.

-

Caption: Workflow for the semi-synthesis of Batrachotoxin from this compound.

Mechanism of Action and Disrupted Signaling Pathway

Batrachotoxin's primary target is the voltage-gated sodium channel (NaV), a transmembrane protein essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes.[5][11]

-

Binding: BTX is lipid-soluble and accesses its binding site from the cell membrane.[1] It binds to a receptor site within the inner pore of the channel, at a location that overlaps with the binding sites for local anesthetics.[4]

-

Channel Modification: Upon binding, BTX induces a significant conformational change in the NaV channel.[1] This has several profound effects:

-

Physiological Consequence: The result is a massive and uncontrolled influx of sodium ions (Na+) into the cell. This leads to a permanent depolarization of the cell membrane, preventing any further action potential generation and blocking nerve signal transmission.[1][5] In cardiac muscle, this causes arrhythmias and fibrillation, leading to cardiac arrest.[1]

Caption: Disruption of the action potential signaling pathway by Batrachotoxin.

Experimental Methodologies

The whole-cell patch clamp technique is a gold-standard electrophysiological method used to study the effects of toxins like Batrachotoxin on ion channels in living cells or cell lines transfected to express specific channel subtypes (e.g., CHO-K1 cells expressing NaV1.8).[5]

-

Cell Preparation: Culture cells expressing the voltage-gated sodium channel of interest on glass coverslips.

-

Electrode and Solutions:

-

Prepare a borosilicate glass micropipette with a tip diameter of ~1 µm. Fill it with an intracellular solution mimicking the cell's internal ionic composition.

-

The coverslip with cells is placed in a perfusion chamber on a microscope stage, bathed in an extracellular solution.

-

-

Seal Formation: Under microscopic guidance, the micropipette is brought into contact with a cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition:

-

A voltage clamp amplifier is used to hold the cell's membrane potential at a set value (e.g., -100 mV).

-

Voltage steps are applied to elicit sodium currents, which are measured by the amplifier. A baseline recording is established to characterize the normal channel gating (activation and inactivation).

-

-

Toxin Application: Batrachotoxin (or this compound) is introduced into the extracellular bath via the perfusion system at a known concentration.

-

Effect Measurement: The voltage clamp protocol is repeated. The effects of BTX are quantified by measuring:

This method allows for a precise, quantitative analysis of how the toxin modifies ion channel function, providing critical data for understanding its mechanism of action.

References

- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]

- 2. Studies on the Total Synthesis of Batrachotoxin [jstage.jst.go.jp]

- 3. Batrachotoxin [people.wou.edu]

- 4. rupress.org [rupress.org]

- 5. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (19457-37-5) for sale [vulcanchem.com]

- 7. hpc.pku.edu.cn [hpc.pku.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Batrachotoxin [drugfuture.com]

- 11. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Toxicological Profile: Batrachotoxin vs. Batrachotoxinin A

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the toxicological profiles of Batrachotoxin (BTX) and its less potent derivative, Batrachotoxinin A (BTX-A). Both steroidal alkaloids are invaluable tools for studying the function of voltage-gated sodium channels (NaVs), critical components of excitable cells. Understanding their distinct toxicities, mechanisms of action, and the experimental methodologies used to characterize them is essential for their safe and effective use in research and drug development.

Executive Summary

Batrachotoxin is an extremely potent neurotoxin that acts as a high-affinity agonist for voltage-gated sodium channels.[1][2] It binds to and irreversibly opens the channels, leading to persistent membrane depolarization, paralysis, and cardiac failure.[1][3][4] this compound, the steroidal core of BTX, lacks the 2,4-dimethylpyrrole-3-carboxylate moiety and is significantly less toxic.[1][5] This guide details the quantitative toxicological data, delves into the shared mechanism of action, outlines the experimental protocols for their assessment, and provides visual representations of the key pathways and workflows.

Quantitative Toxicological Data

The most striking difference between Batrachotoxin and this compound lies in their potencies. BTX is one of the most potent alkaloids known, whereas BTX-A is orders of magnitude less active.[1][5] This difference is quantified through both in vivo lethality studies and in vitro functional assays.

In Vivo Lethality Data (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. The data presented below, primarily from studies in mice, highlight the dramatic difference in potency between the two compounds.

| Compound | Species | Route of Administration | LD50 (µg/kg) | Reference(s) |

| Batrachotoxin | Mouse | Intravenous (IV) | 2 - 3 | [1] |

| Mouse | Subcutaneous (SC) | 2 | [1] | |

| This compound | Mouse | Subcutaneous (SC) | 1000 | [1][6] |

Table 1: Comparative LD50 Values.

In Vitro Potency Data (EC50)

In vitro electrophysiological studies provide a more direct measure of the compounds' effects on their molecular target, the voltage-gated sodium channel. The EC50 value represents the concentration required to elicit a half-maximal response, in this case, the shift in the voltage-dependence of channel activation.

| Compound/Derivative | Channel Type | Experimental System | Parameter Measured | EC50 (nM) | Reference(s) |

| Batrachotoxin | rNaV1.4 | CHO Cells | V1/2 Activation Shift | 2074 | [5] |

| Batrachotoxin-B | rNaV1.4 | CHO Cells | V1/2 Activation Shift | 756 | [5] |

| This compound | - | - | Potency vs. BTX | >1000x less potent | [5] |

| Dihydrothis compound | Frog NaV | Myelinated Nerve Fibers | Channel Modification | Very low activity at 1,000,000 nM (1 mM) | [4][7] |

Table 2: Comparative In Vitro Potency on Voltage-Gated Sodium Channels. Batrachotoxin-B (Batrachotoxinin-A 20-α-benzoate) is a commonly used, functionally equivalent derivative for research purposes.[8]

Mechanism of Action: The Voltage-Gated Sodium Channel

Both BTX and BTX-A exert their effects by targeting voltage-gated sodium channels, but the presence of the 20-α-ester moiety on BTX is critical for its high-potency, irreversible action.[4][7]

BTX is a potent modulator that binds to receptor site 2 within the inner pore of the NaV channel.[4][9] This binding has several profound consequences:

-

Irreversible Activation: BTX locks the channel in an open conformation, preventing the inactivation gate from closing.[1][10]

-

Shift in Voltage-Dependence: It causes a significant hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials, close to the resting potential.[1]

-

Altered Ion Selectivity: The toxin can modify the channel's ion selectivity, reducing its preference for sodium ions over other cations.[1][11]

The result is a massive and sustained influx of Na+ ions into the cell. This disrupts the normal action potential cycle, leading to persistent depolarization of nerve and muscle cells, which manifests as paralysis and cardiotoxicity.[11] this compound, while sharing the same binding site, lacks the functional groups necessary for the high-affinity, irreversible binding seen with BTX, resulting in its dramatically lower potency.[5]

Experimental Protocols

The characterization of BTX and BTX-A relies on a combination of in vivo and in vitro experimental procedures.

In Vivo Acute Toxicity (LD50) Determination

This protocol outlines a general procedure for determining the LD50 value in mice, based on standard acute toxicity testing guidelines.[12][13]

Objective: To determine the median lethal dose (LD50) of a test compound following a single administration.

Materials:

-

Test compound (Batrachotoxin or this compound)

-

Vehicle (e.g., saline, DMSO, ethanol)

-

Healthy, young adult mice (e.g., BALB/c strain), typically of a single sex.[13]

-

Syringes and needles appropriate for the route of administration (e.g., subcutaneous).

-

Animal cages with appropriate housing conditions.

Methodology:

-

Dose Preparation: Prepare a series of graded doses of the test compound in the chosen vehicle.

-

Range-Finding Study: Administer a wide range of doses to a small number of animals to establish an approximate lethal range.

-

Main Study (Up-and-Down Procedure): a. Dose a single animal at a level just below the estimated LD50. b. Observe the animal for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.[13][14] c. If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.3). If the animal dies, the next is given a lower dose. d. This process is continued for a series of animals (typically 6-10) to precisely determine the dose that causes 50% mortality.

-

Observation: Animals are observed for signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality at regular intervals for up to 14 days to account for delayed effects.[12]

-

Data Analysis: The LD50 and its confidence intervals are calculated using appropriate statistical methods, such as Probit analysis or the method of maximum likelihood.[14]

In Vitro Electrophysiology (Whole-Cell Voltage Clamp)

This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of the toxins on NaV channels expressed in a heterologous system (e.g., CHO cells or Xenopus oocytes).[1][5]

Objective: To quantify the effects of the test compound on the biophysical properties (e.g., activation, inactivation) of specific NaV channel subtypes.

Materials:

-

Cell line or oocytes expressing the target NaV channel (e.g., rNaV1.4).

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular (bath) and intracellular (pipette) recording solutions.

-

Test compound dissolved in the appropriate solution (e.g., internal pipette solution).[1]

Methodology:

-

Cell Preparation: Culture cells on coverslips or prepare Xenopus oocytes for recording.

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

-

Toxin Application: The toxin is typically included in the pipette solution and allowed to diffuse into the cell.[1]

-

Voltage Protocol & Recording: a. Hold the cell at a negative potential (e.g., -100 mV). b. Apply a series of depolarizing voltage steps (the "activation protocol") to elicit sodium currents.[5] c. To measure steady-state inactivation, a long conditioning pre-pulse to various potentials is applied before a test pulse.[5] d. Record the resulting ionic currents. Leak currents are subtracted digitally using a P/4 protocol.[5]

-

Data Analysis: Analyze the current-voltage relationships to determine parameters like the half-activation potential (V1/2) and the slope factor. Plot normalized conductance against voltage and fit with a Boltzmann function to derive these values.[5]

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of a test compound for the BTX binding site on the NaV channel.[10]

Objective: To determine the inhibitory constant (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]this compound 20-α-benzoate).

Materials:

-

Membrane preparation from tissue or cells expressing the NaV channel.

-

Radiolabeled ligand (e.g., [3H]BTX-B).

-

Unlabeled test compound (competitor).

-

Binding buffer (e.g., Tris-HCl, MgCl2).

-

96-well filter plates (e.g., GF/C filters).

-

Vacuum filtration manifold (cell harvester).

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter plate. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

Data Analysis: a. Determine non-specific binding from wells containing a high concentration of an unlabeled competitor. b. Subtract non-specific binding from total binding to get specific binding. c. Plot the specific binding as a function of the unlabeled competitor concentration to generate a competition curve. d. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the curve using non-linear regression. e. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

References

- 1. rupress.org [rupress.org]

- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 3. Sodium channels from human brain RNA expressed in Xenopus oocytes. Basic electrophysiologic characteristics and their modification by diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. enamine.net [enamine.net]

- 13. scielo.br [scielo.br]

- 14. giffordbioscience.com [giffordbioscience.com]

The Agonist’s Switch: A Technical Guide to the Structure-Activity Relationship of Batrachotoxinin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batrachotoxin (BTX), a steroidal alkaloid of formidable potency, has long been a critical tool in the study of voltage-gated sodium channels (Nav). Its profound effects on channel gating—inducing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting inactivation—make it an invaluable molecular probe.[1][2] The core of its activity lies in its intricate structure, and for decades, researchers have sought to understand how modifications to its steroidal backbone and substituent groups alter its interaction with Nav channels. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Batrachotoxinin A (BTX-A) derivatives, offering a comprehensive resource for those engaged in neuroscience research and the development of novel therapeutics targeting sodium channels.

This compound is the C-20 alcohol precursor to batrachotoxin and is itself significantly less potent, highlighting the critical role of the C-20 ester moiety in the toxin's agonistic activity.[3][4] By systematically modifying this and other positions, a clearer picture of the pharmacophore emerges. This guide will summarize the key quantitative data, detail the experimental protocols used to derive this information, and provide visual representations of the relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The potency and efficacy of this compound derivatives are exquisitely sensitive to structural modifications. The following tables summarize the quantitative data from various studies, providing a clear comparison of the effects of different substituents on the activity of these compounds at voltage-gated sodium channels.

Table 1: Activity of Batrachotoxin and C20-Ester Derivatives on Rat Skeletal Muscle Sodium Channels (rNaV1.4) [4]

| Compound | cLogP | EC50 for V1/2 Activation (nM) | Effect on Fast and Slow Inactivation |

| Batrachotoxin (BTX) | 3.22 | 2074 | Eliminates both |

| BTX-B (BTX A 20-(R)-benzoate) | 4.12 | 756 | Eliminates both |

| BTX-cHx (BTX A 20-(R)-cyclohexanecarboxylate ester) | 4.47 | 491 | Eliminates both |

| BTX-yne (BTX A 20-(R)-hept-6-ynoate) | --- | ~130 (most potent) | Eliminates fast, not slow |

Table 2: Depolarizing Activity of Batrachotoxin Analogs on Rat Phrenic Nerve-Diaphragm Muscle Preparations [3]

| Compound | Concentration for 50% Depolarization in 1 hour (M) | Relative Potency (BTX = 1) |

| Batrachotoxin (BTX) | 4.5 x 10⁻⁹ | 1 |

| 20α-(2,4,5-trimethylpyrrole-3-carboxylate) of BTX-A | 12 x 10⁻⁹ | 0.375 |

| Homobatrachotoxin (20α-ester of BTX-A with 2-ethyl-4-methylpyrrole-3-carboxylic acid) | 18 x 10⁻⁹ | 0.25 |

| Quaternary derivative of BTX | 1.08 x 10⁻⁷ | 0.042 |

| 20α-(4,5-dimethylpyrrole-3-carboxylate) of BTX-A | 2.93 x 10⁻⁷ | 0.015 |

| 20α-(2,4-dimethyl-5-acetylpyrrole-3-carboxylate) of BTX-A | 4.95 x 10⁻⁷ | 0.009 |

| 20α-p-bromobenzoate of BTX-A | 9.9 x 10⁻⁷ | 0.0045 |

| This compound (BTX-A) | > 10⁻⁵ (inactive) | --- |

| Dihydrobatrachotoxin (lacks 3α, 9α-hemiketal linkage) | > 10⁻⁵ (inactive) | --- |

Key Structural Determinants of Activity

The data clearly indicate several key structural features that govern the activity of BTX-A derivatives:

-

The C-20 Ester Moiety: This is arguably the most critical feature for potent agonist activity. This compound, lacking this ester, is largely inactive as a channel opener.[3] The nature of the ester substituent significantly modulates potency, with a positive correlation observed between lipophilicity (cLogP) and potency for derivatives that eliminate both fast and slow inactivation.[4]

-

The 3α, 9α-Hemiketal Linkage: Disruption of this linkage, as seen in dihydrobatrachotoxin, abolishes depolarizing activity. This structural element is crucial for maintaining the rigid, U-shaped conformation of the steroidal nucleus, which is necessary for effective binding to the sodium channel.[3]

-

The Homomorpholine Ring and Tertiary Nitrogen: Quaternization of the tertiary nitrogen in the homomorpholine ring leads to a significant decrease in potency, suggesting that the unprotonated form is important for activity or that steric bulk at this position is detrimental to binding.[3] Furthermore, replacement of a methylene group with a carbonyl group in this ring abolishes activity, indicating the necessity of the tertiary nitrogen's protonation for interaction with the channel receptor.[5]

-

Substituents on the Aromatic Ring of C-20 Esters: The electronic and steric properties of substituents on the pyrrole or benzoate ring at the C-20 position influence potency. For instance, the natural 2,4-dimethylpyrrole-3-carboxylate of batrachotoxin is highly potent.

Signaling Pathway and Mechanism of Action